Phosphine oxide, ethyldimethyl-
CAS No.: 39966-25-1
Cat. No.: VC18377352
Molecular Formula: C4H11OP
Molecular Weight: 106.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39966-25-1 |
|---|---|
| Molecular Formula | C4H11OP |
| Molecular Weight | 106.10 g/mol |
| IUPAC Name | 1-dimethylphosphorylethane |
| Standard InChI | InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3 |
| Standard InChI Key | DKPBGPGFLDMHRG-UHFFFAOYSA-N |
| Canonical SMILES | CCP(=O)(C)C |
Introduction
Structural Characteristics and Molecular Identity
Phosphine oxide, ethyldimethyl- belongs to the class of trialkylphosphine oxides, featuring a central phosphorus atom bonded to two methyl groups, one ethyl group, and an oxygen atom. Key structural parameters include:
X-ray crystallographic studies of analogous P-chiral phosphine oxides, such as ethyl-(2-methylphenyl)-phenylphosphine oxide, reveal that the phosphorus center adopts a tetrahedral geometry, with P=O bond lengths averaging 1.48 Å and P–C bond lengths of ~1.80 Å . The ethyldimethyl variant’s 3D conformer, as modeled in PubChem, demonstrates steric interactions between the ethyl substituent and methyl groups, influencing its reactivity and crystallization behavior .
Chemical Reactivity and Functional Transformations
P=O Bond Reactivity
The P=O bond in ethyldimethylphosphine oxide is a focal point for chemical transformations:
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Reduction to Phosphines: Using trifluoroacetic anhydride (TFAA) and sodium hydride (NaH) in the presence of 15-crown-5, phosphine oxides undergo chemoselective reduction to phosphines. This method, validated for substrates bearing halogens, esters, and heterocycles, is applicable to ethyldimethylphosphine oxide, yielding dimethyl ethylphosphine .
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Electrophilic Activation: TFAA converts the P=O group into a phosphonium salt (R₃P(OOCCF₃)₂), enhancing susceptibility to nucleophilic attack. This intermediate facilitates downstream functionalization, though specific applications for ethyldimethyl derivatives remain unexplored .
Stereochemical Dynamics
The P-chiral center in ethyldimethylphosphine oxide enables enantiomeric resolution:
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Diastereomeric Salt Formation: Calcium tartrate or TADDOL derivatives induce crystallization of enantiopure phosphine oxides. For ethyl-(2-methylphenyl)-phenylphosphine oxide, this method achieved 99% enantiomeric excess (ee) with 47% yield, a protocol transferable to ethyldimethyl analogs .
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Racemization Pathways: Heating enantiomerically enriched phosphine oxides with chlorinating agents (e.g., PCl₅) generates chlorophosphonium intermediates, enabling racemization via phosphorus inversion. This reversibility is critical for recycling chiral auxiliaries .
Applications in Materials Science and Catalysis
Peroxide Stabilization
Phosphine oxides stabilize peroxides through hydrogen-bonding networks. For instance, bis(diphenylphosphino)ethane dioxide (dppe dioxide) forms crystalline adducts with methyl ethyl ketone peroxide (MEKPO), mitigating explosive decomposition risks. Ethyldimethylphosphine oxide’s compact structure may enhance stabilization efficiency in polymerizable peroxides .
Magnetic Nanoparticle Functionalization
Dextran-coated iron oxide nanoparticles (7–8 nm diameter) leverage phosphine oxides as surfactants to prevent agglomeration. Ethyldimethylphosphine oxide’s alkyl chains could improve dispersibility in nonpolar media, though this application remains hypothetical pending experimental validation .
Comparative Reactivity of Trialkylphosphine Oxides
Future Directions and Research Gaps
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Stereoselective Synthesis: Developing asymmetric oxidation routes to ethyldimethylphosphine oxide would bypass resolution steps, enhancing atom economy.
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Catalytic Applications: Testing its efficacy as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) could unveil novel reactivity profiles.
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Toxicity Profiling: No data exists on its ecotoxicological impact, necessitating OECD guideline-compliant assays.
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